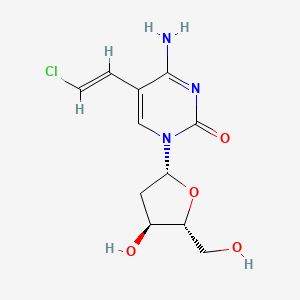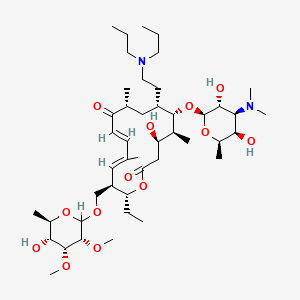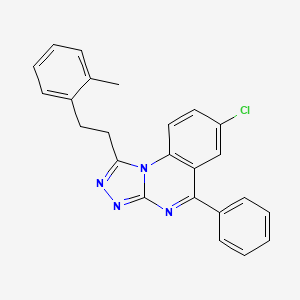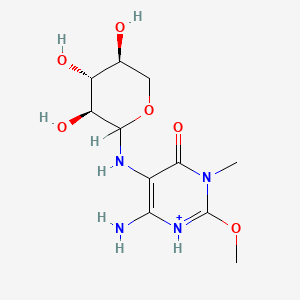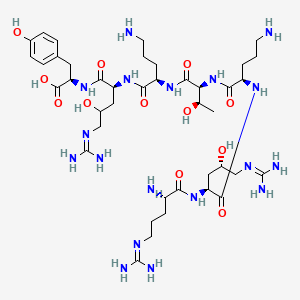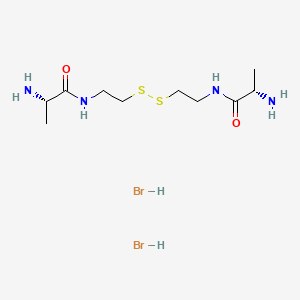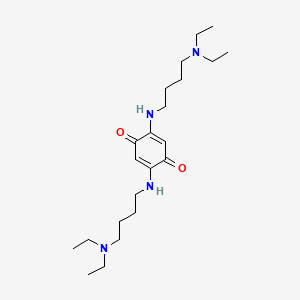
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- is a synthetic organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its unique structure, which includes two diethylamino butyl groups attached to the quinone core. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinone core, followed by the introduction of the diethylamino butyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The quinone core can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The diethylamino butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction typically produces hydroquinone compounds.
Scientific Research Applications
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- exerts its effects involves interactions with various molecular targets. The quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The diethylamino butyl groups may enhance the compound’s ability to interact with biological membranes and proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-p-benzoquinone: Another quinone derivative with tert-butyl groups instead of diethylamino butyl groups.
Tert-butyl p-benzoquinone: A simpler quinone with a single tert-butyl group.
Uniqueness
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other quinone derivatives may not be as effective.
Properties
CAS No. |
102944-92-3 |
|---|---|
Molecular Formula |
C22H40N4O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2,5-bis[4-(diethylamino)butylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H40N4O2/c1-5-25(6-2)15-11-9-13-23-19-17-22(28)20(18-21(19)27)24-14-10-12-16-26(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
InChI Key |
UZHLVQRGGVYZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC1=CC(=O)C(=CC1=O)NCCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


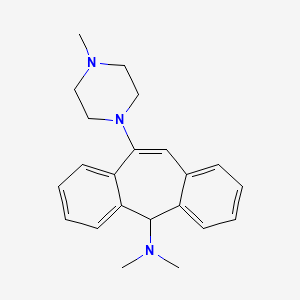
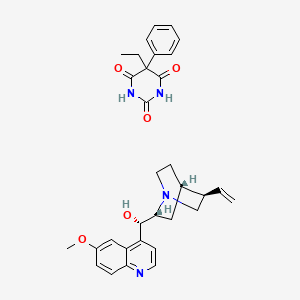
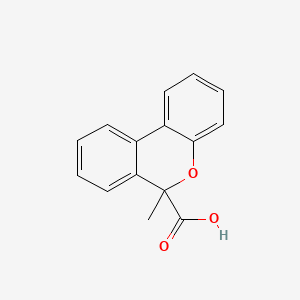



![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
